N-[(1r,3R,5S,7R)-3,5-dimethyltricyclo[3.3.1.1~3,7~]decane-1-carbonyl]-D-phenylalanine
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Overview
Description
MS47134 is a potent and selective agonist of the mas-related G-protein-coupled receptor X4 (MRGPRX4). This compound has an effective concentration (EC50) value of 149 nanomolar and is primarily used in scientific research to study pain, itch, and mast cell-mediated hypersensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MS47134 involves multiple steps, including the formation of the adamantane core and the attachment of the phenylalanine moiety. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for MS47134 are not widely documented. Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
MS47134 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
MS47134 is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the structure-activity relationship of MRGPRX4 agonists.
Biology: Investigating the role of MRGPRX4 in physiological and pathological processes.
Medicine: Exploring potential therapeutic applications for pain, itch, and hypersensitivity conditions.
Industry: Developing new pharmacological agents targeting MRGPRX4
Mechanism of Action
MS47134 exerts its effects by selectively activating the MRGPRX4 receptor. This activation triggers a cascade of intracellular signaling pathways, including the Gq protein pathway, leading to various physiological responses such as pain and itch modulation .
Comparison with Similar Compounds
Similar Compounds
Nateglinide: Another MRGPRX4 agonist with lower selectivity compared to MS47134.
Other MRGPRX4 Agonists: Various compounds with similar structures but different selectivity and potency profiles
Uniqueness
MS47134 is unique due to its high potency and selectivity for MRGPRX4, making it a valuable tool for studying the specific roles of this receptor in various biological processes .
Properties
Molecular Formula |
C22H29NO3 |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(2R)-2-[[(3R,5S)-3,5-dimethyladamantane-1-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H29NO3/c1-20-9-16-10-21(2,12-20)14-22(11-16,13-20)19(26)23-17(18(24)25)8-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3,(H,23,26)(H,24,25)/t16?,17-,20-,21+,22?/m1/s1 |
InChI Key |
QSBRCNGPJBWGLQ-UUHUHHESSA-N |
Isomeric SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC(CC4=CC=CC=C4)C(=O)O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.